molecular formula C19H16N4O2S4 B301741 N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea

N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea

Cat. No. B301741
M. Wt: 460.6 g/mol
InChI Key: OPUUPZZZYWKSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, it has shown activity against certain bacterial and fungal strains. In enzyme inhibition research, it has shown potential as an inhibitor of carbonic anhydrase and urease enzymes.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways involved in cell growth and survival. For example, in cancer cells, it may inhibit the activity of proteins involved in cell cycle progression and induce apoptosis.
Biochemical and Physiological Effects:
N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cell growth and survival. In antimicrobial research, it has shown activity against certain bacterial and fungal strains. In enzyme inhibition research, it has shown potential as an inhibitor of carbonic anhydrase and urease enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea in lab experiments is its potential as a novel therapeutic agent for cancer and microbial infections. It has also shown potential as an inhibitor of certain enzymes, which could have implications for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various contexts.

Future Directions

There are several future directions for research on N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea. One direction is to further investigate its mechanism of action in cancer cells and microbial infections. Another direction is to explore its potential as an inhibitor of other enzymes and signaling pathways. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, research could also explore the potential of this compound as a scaffold for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea involves the reaction of 2-methyl-5-nitroaniline with thionyl chloride to form 2-methyl-5-chloroaniline. The latter is then reacted with 2-thiophenecarbonyl chloride to form N-(2-thiophenecarbonyl)-2-methyl-5-chloroaniline. The final compound is obtained by reacting N-(2-thiophenecarbonyl)-2-methyl-5-chloroaniline with thiourea in the presence of a base.

properties

Product Name

N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea

Molecular Formula

C19H16N4O2S4

Molecular Weight

460.6 g/mol

IUPAC Name

N-[[4-methyl-3-(thiophene-2-carbonylcarbamothioylamino)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N4O2S4/c1-11-6-7-12(20-18(26)22-16(24)14-4-2-8-28-14)10-13(11)21-19(27)23-17(25)15-5-3-9-29-15/h2-10H,1H3,(H2,20,22,24,26)(H2,21,23,25,27)

InChI Key

OPUUPZZZYWKSDS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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